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Compound of Interest

Compound Name:
3-(2-Bromophenyl)-2-

oxopropanoic acid

CAS No.: 120240-65-5

Cat. No.: B2464962

Get Quote

A Privileged "Ortho-Halo" Synthon for Diversity-Oriented Heterocycle Synthesis and Enzyme

Inhibition

Executive Summary & Chemical Logic
In the landscape of fragment-based drug discovery (FBDD), 3-(2-Bromophenyl)-2-
oxopropanoic acid (hereafter 2-Br-PPA) represents a high-value "hub" intermediate. Its value

stems from the synergistic combination of two reactive centers:

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-

inserted">

-Keto Acid Tail: A bidentate electrophile/nucleophile capable of condensation (to
heterocycles), oxidative decarboxylation, or asymmetric transamination.[1]

The Ortho-Bromo Handle: A strategic position for transition-metal catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization (e.g., to indoles or

isoquinolines).[1]
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Unlike the unsubstituted phenylpyruvic acid, 2-Br-PPA allows for Late-Stage Diversification.[1]

A chemist can lock the pyruvic tail into a heterocycle first, then use the bromine to append

biaryl systems, drastically expanding the structure-activity relationship (SAR) space without

rebuilding the core.[2]

Physicochemical Profile
Property Value / Description

Medicinal Chemistry
Implication

Molecular Weight 243.05 g/mol
Ideal fragment size (Rule of 3

compliant).[1]

pKa (Acid) ~2.5 (Carboxylic), ~10 (Enol)

Stronger acid than propionic

analogs due to ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

-keto electron withdrawal.

Tautomerism

Keto ngcontent-ng-

c1989010908="" _nghost-ng-

c2193002942="" class="inline

ng-star-inserted">

Enol

Exists in equilibrium.[1] The

enol form is often the active

pharmacophore for

tautomerase inhibitors (e.g.,

MIF).

Solubility DMSO, MeOH, Dilute Base

Low water solubility in

protonated form; highly soluble

as Na/K salt.[1][2]

Stability Oxidatively Labile

Susceptible to oxidative

decarboxylation (to 2-

bromophenylacetic acid) in

air/light.[1] Store at -20°C

under Argon.
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Critical Application 1: The "Ortho-Bromo"
Cyclization Hub
The primary utility of 2-Br-PPA is as a precursor for nitrogen heterocycles where the bromine

atom facilitates intramolecular ring closure.

Mechanism: Divergent Synthesis of Indoles and
Quinoxalines
The

-keto functionality reacts with dinucleophiles (hydrazines, diamines) to form heterocycles. The
ortho-bromine then enables Pd-catalyzed intramolecular C-N or C-C bond formation.[1]

DOT Diagram: Divergent Synthetic Pathways
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Caption: Divergent synthesis workflow. The 2-Br-PPA scaffold allows branching into distinct

heterocyclic classes, followed by Pd-catalyzed arylation at the bromine site.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Br-PPA (Modified Erlenmeyer-
Plöchl)
Rationale: Direct alkylation of pyruvate enolates with 2-bromobenzyl bromide is often low-

yielding due to O-alkylation. The Azlactone route is robust and scalable.

Reagents:
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2-Bromobenzaldehyde (1.0 eq)

N-Acetylglycine (1.2 eq)

Sodium Acetate (anhydrous, 1.5 eq)[2]

Acetic Anhydride (solvent/reagent)[2]

Hydrochloric Acid (6M)[2]

Step-by-Step:

Azlactone Formation:

In a round-bottom flask, combine 2-bromobenzaldehyde (18.5 g, 100 mmol), N-

acetylglycine (14.0 g, 120 mmol), and NaOAc (12.3 g) in acetic anhydride (40 mL).

Reflux at 120°C for 2 hours. The mixture will turn homogeneous and then precipitate the

yellow azlactone (4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one).

Cool to 0°C. Filter the yellow solid and wash with cold ethanol.[1] Yield: ~70-80%.[1]

Hydrolysis to Keto Acid:

Suspend the azlactone in 6M HCl (100 mL).

Reflux for 4-6 hours.[1] The azlactone ring opens, and the acetyl group is cleaved,

releasing the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-

star-inserted">

-keto acid.

Critical Check: Monitor CO2 evolution (minor decarboxylation can occur if overheated).[1]

Isolation:

Cool the solution. The product, 2-Br-PPA, often crystallizes directly upon cooling.[1]
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If oil forms, extract with Ethyl Acetate (3x), dry over MgSO4, and recrystallize from

Benzene/Petroleum Ether.[1][2]

Target Purity: >95% (NMR). Store at -20°C.

Protocol B: Biocatalytic Transamination to (S)-2-
Bromophenylalanine
Rationale: 2-Br-PPA is the direct precursor to non-canonical amino acids used in peptide

stapling.

Reagents:

2-Br-PPA (Substrate)[3]

L-Aspartate (Amine Donor)

Aspartate Aminotransferase (AAT) or engineered Transaminase (e.g., from E. coli or

commercially available kits).[1][2]

PLP (Pyridoxal-5'-phosphate, Cofactor).[1]

Workflow:

Buffer Prep: 100 mM Potassium Phosphate (pH 7.5), 0.1 mM PLP.

Reaction: Dissolve 2-Br-PPA (10 mM) and L-Aspartate (20 mM) in buffer. Add Enzyme (1-5

U/mL).[1]

Incubation: Shake at 30°C for 24 hours.

Workup: Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), then adjust

aqueous phase to pH 6 (isoelectric point) to precipitate the chiral amino acid.

Application 2: Enzyme Inhibition (DAAO & MIF)
2-Br-PPA acts as a transition-state analog for enzymes that process aromatic amino acids or

tautomerize phenylpyruvates.[1]
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Target: D-Amino Acid Oxidase (DAAO).[1]

Mechanism: DAAO oxidizes D-amino acids to

-imino acids, which hydrolyze to

-keto acids.[1] 2-Br-PPA binds in the active site but cannot be oxidized, trapping the enzyme.
The ortho-bromo group exploits a specific hydrophobic pocket (the "substrate specificity
loop") often inaccessible to unsubstituted analogs.

Significance: DAAO inhibitors are investigated for schizophrenia treatment (enhancing

NMDA receptor function).[1]

DOT Diagram: Mechanism of Inhibition
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Caption: DAAO inhibition mechanism. The 2-Br-PPA mimics the D-amino acid transition state,

with the bromine atom providing selectivity via hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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